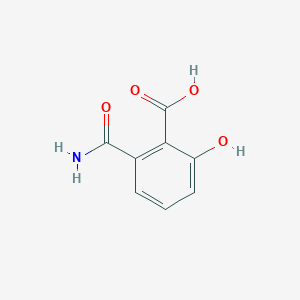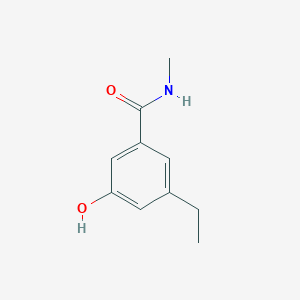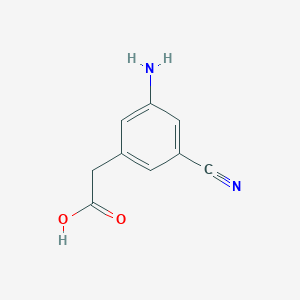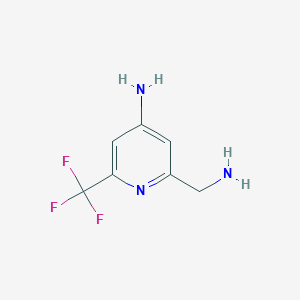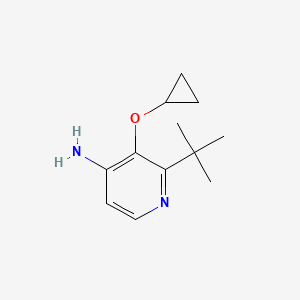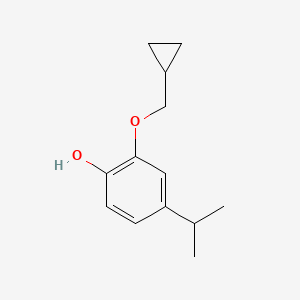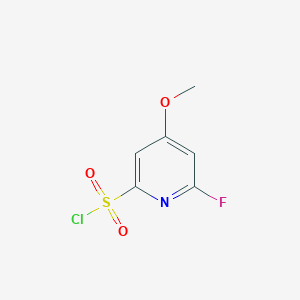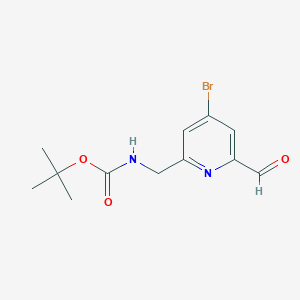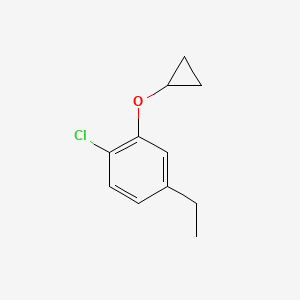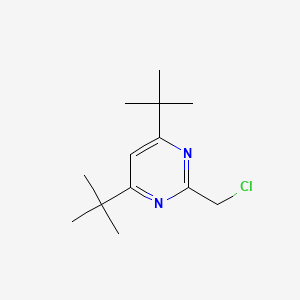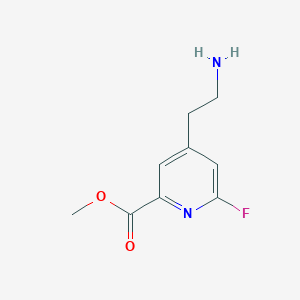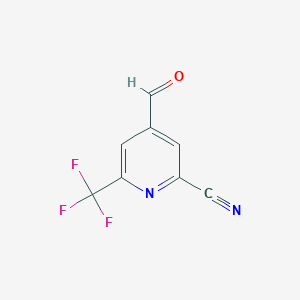
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a formyl group, a trifluoromethyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe formyl group can be introduced using a formylation reaction, often employing reagents such as formic acid or formamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 4-Formyl-6-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 4-Formyl-6-(trifluoromethyl)pyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbonitrile: Lacks the formyl group but shares the trifluoromethyl and carbonitrile functionalities.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonitrile group.
Uniqueness
4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the combination of its formyl, trifluoromethyl, and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C8H3F3N2O |
|---|---|
Molekulargewicht |
200.12 g/mol |
IUPAC-Name |
4-formyl-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7-2-5(4-14)1-6(3-12)13-7/h1-2,4H |
InChI-Schlüssel |
JHUAJIGSVUNECR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C#N)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


